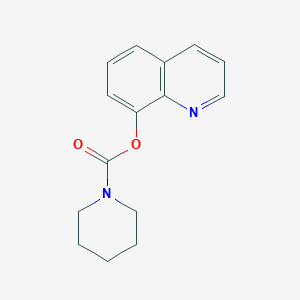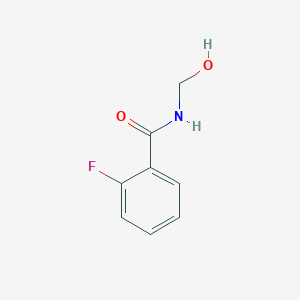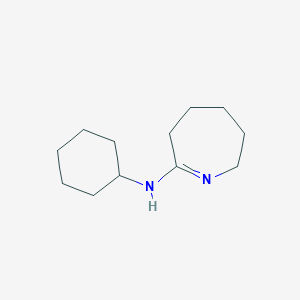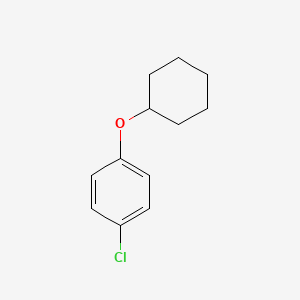![molecular formula C18H15NO2 B12122726 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)
4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol typically involves the condensation reaction between 4-methoxy-2-hydroxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol is used as a ligand in coordination chemistry
Biology
The compound has been investigated for its biological activities, including antimicrobial and antioxidant properties. Its ability to form stable complexes with metal ions makes it a candidate for developing new pharmaceuticals with enhanced efficacy.
Medicine
In medicine, Schiff bases like this compound are explored for their potential therapeutic applications. They are studied for their role in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Its structural properties allow for the creation of materials with specific colorimetric and photophysical characteristics.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol involves its interaction with biological molecules through the imine group. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to chelate metal ions also plays a significant role in its biological activity, as it can interfere with metal-dependent enzymes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-{[(phenylimino)methyl]phenol}: Similar structure but with a phenyl group instead of a naphthyl group.
4-Methoxy-2-{[(4-chlorophenyl)imino]methyl}phenol: Contains a chlorophenyl group, which can alter its reactivity and biological activity.
2-Methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol: Another Schiff base with a methoxyphenyl group.
Uniqueness
4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H15NO2 |
|---|---|
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
4-methoxy-2-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-17-8-9-18(20)15(11-17)12-19-16-7-6-13-4-2-3-5-14(13)10-16/h2-12,20H,1H3 |
InChI-Schlüssel |
NEBGYCIMQUVGHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C=NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)



![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)
![5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12122684.png)

![Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]-](/img/structure/B12122691.png)

![4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122702.png)
![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)


